8-Methyl-2-vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-vinylquinoline is a heterocyclic aromatic compound with the molecular formula C12H11N It is a derivative of quinoline, featuring a methyl group at the 8th position and a vinyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-vinylquinoline can be achieved through several methods. One common approach involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation . This method is rapid and efficient, producing the desired compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of quinoline synthesis can be applied. These include classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses, which involve the cyclization of aniline derivatives with various aldehydes and ketones under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Halogenated, nitrated, and sulfonated quinolines (substitution)
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methyl-2-vinylquinoline and its derivatives often involves interaction with specific molecular targets. For instance, in its role as an antimalarial agent, it is believed to interfere with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme metabolites . This mechanism is similar to that of other quinoline-based antimalarials.
Comparison with Similar Compounds
2-Vinylquinoline: Shares the vinyl group at the 2nd position but lacks the methyl group at the 8th position.
8-Hydroxyquinoline: Features a hydroxyl group at the 8th position instead of a methyl group, known for its chelating properties and biological activities.
Quinine: A well-known antimalarial compound with a complex structure that includes a quinoline moiety.
Uniqueness: 8-Methyl-2-vinylquinoline is unique due to the presence of both a methyl and a vinyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C12H11N |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-ethenyl-8-methylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-11-8-7-10-6-4-5-9(2)12(10)13-11/h3-8H,1H2,2H3 |
InChI Key |
IZLJAVISJYLALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.